Triethylene glycol dicaprylate
Description
Triethylene glycol dicaprylate is an ester compound formed from triethylene glycol and caprylic acid. It is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGHMLJGPSVSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059334 | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-10-5 | |
| Record name | Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol dicaprylate | |
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| Record name | Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.057 | |
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Preparation Methods
Acid-Catalyzed Esterification
The most common laboratory method involves the direct esterification of triethylene glycol with caprylic acid in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed due to their high catalytic efficiency. The reaction proceeds under reflux conditions to remove water via azeotropic distillation, shifting the equilibrium toward ester formation.
Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Molar ratio (acid:glycol) | 2:1 (stoichiometric) |
| Catalyst concentration | 1–5 wt% relative to acid |
| Temperature | 100–120°C |
| Reaction time | 4–6 hours |
| Yield | 85–90% |
The use of solvents like toluene or hexane enhances water removal, preventing reverse hydrolysis. For instance, a toluene-mediated reaction at 110°C achieves 88% yield within 5 hours.
Industrial Production
Continuous Esterification Processes
Industrial setups optimize throughput using continuous stirred-tank reactors (CSTRs) or fixed-bed reactors. A key patent describes a method where triethylene glycol and caprylic acid are fed into a reactor alongside a heterogeneous catalyst (e.g., ion-exchange resins). This approach minimizes catalyst separation challenges and enables continuous operation.
Scaled-Up Parameters
| Parameter | Value |
|---|---|
| Pressure | 0.3–0.5 MPa |
| Temperature | 120–140°C |
| Space velocity | 0.5–1.0 h⁻¹ |
| Conversion | >95% |
Solvent-Free Systems
Recent advancements focus on solvent-free esterification to reduce environmental impact. In such systems, excess caprylic acid acts as both reactant and solvent. Catalysts like zinc oxide (ZnO) or titanium tetraisopropoxide (TTIP) achieve 92% yield at 130°C with a 3:1 acid-to-glycol ratio.
Catalytic Systems
Homogeneous vs. Heterogeneous Catalysts
Homogeneous catalysts (e.g., H₂SO₄) offer high activity but require neutralization and generate waste. Heterogeneous alternatives, such as sulfonated carbon or zeolites, provide reusability and easier separation.
Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Yield (%) | Reusability (cycles) |
|---|---|---|---|
| H₂SO₄ | 110 | 88 | 1 |
| p-TsOH | 105 | 90 | 1 |
| Sulfonated carbon | 130 | 85 | 5 |
| Amberlyst-15 | 125 | 87 | 8 |
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions (40–60°C). However, prolonged reaction times (24–48 hours) and high enzyme costs limit industrial adoption.
Purification and Isolation
Neutralization and Washing
Post-reaction, the mixture is neutralized with sodium carbonate (Na₂CO₃) to deactivate the catalyst. Subsequent washes with brine (20% NaCl) remove residual acid and catalyst traces.
Distillation
Vacuum distillation (0.09 MPa, 70–90°C) separates triethylene glycol dicaprylate from unreacted starting materials and solvents. Advanced systems employ molecular distillation to achieve >99% purity.
Quality Control and Analytical Methods
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns resolves mono-, di-, and tri-esters, while gas chromatography (GC) quantifies residual solvents.
Acceptance Criteria
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Acid value | ≤0.5 mg KOH/g |
| Moisture content | ≤0.1% (Karl Fischer) |
Stability Monitoring
Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C, critical for storage and application. Accelerated degradation studies at 80°C reveal <2% decomposition over 6 months under nitrogen.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Primary Reaction Types
Triethylene glycol dicaprylate undergoes three principal reactions:
Esterification
-
Mechanism : Reacts with carboxylic acids or alcohols under catalytic conditions to form new esters.
-
Example : Synthesis of TEGDC involves esterification of triethylene glycol with caprylic acid using acid catalysts like sulfuric acid or p-toluenesulfonic acid .
Hydrolysis
-
Acid-Catalyzed : Breaks down into triethylene glycol and caprylic acid in aqueous acidic conditions .
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Base-Catalyzed (Saponification) : Forms triethylene glycol and caprylate salts in alkaline media .
Transesterification
-
Reagents : Reacts with alcohols (e.g., methanol) in the presence of catalysts like sodium methoxide to yield new esters and alcohols .
Reaction Conditions and Catalysts
Key parameters influencing reaction efficiency:
Major Reaction Products
-
Hydrolysis :
-
Transesterification :
Hydrolysis Kinetics
-
Study : Hydrolysis of TEGDC in acidic media (pH 2.0) at 80°C showed complete conversion to triethylene glycol and caprylic acid within 6 hours .
-
Activation Energy : Calculated at 45.2 kJ/mol, indicating moderate temperature dependence .
Stability and Side Reactions
Scientific Research Applications
Cosmetic Applications
Triethylene glycol dicaprylate is widely used in cosmetic formulations due to its emollient properties. It helps improve the texture and spreadability of products.
Key Uses:
- Skin Care Products : Acts as a moisturizer and skin conditioning agent.
- Hair Care Products : Enhances the texture and shine of hair formulations.
- Makeup Products : Used as a solvent and emollient to improve the application of makeup.
Safety Assessments
According to safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, TEGD is considered safe for use in cosmetics at the concentrations typically found in products .
Pharmaceutical Applications
In pharmaceuticals, TEGD serves as a solvent and stabilizer in various drug formulations. Its properties facilitate better absorption and bioavailability of active ingredients.
Case Studies:
- Drug Delivery Systems : Research indicates that TEGD can enhance the solubility of poorly soluble drugs, improving their therapeutic efficacy. For instance, studies have shown that formulations containing TEGD demonstrated improved bioavailability for certain oral medications .
Food Industry Applications
TEGD is classified as an indirect food additive, primarily used in food packaging materials. It is recognized for its low toxicity and compatibility with food substances.
Usage Guidelines:
The FDA has set guidelines for the use of this compound in food contact applications, allowing it to be used at levels that do not pose a risk to human health .
Industrial Applications
TEGD is utilized in various industrial applications due to its chemical stability and performance characteristics.
Applications Include:
- Lubricants : Used in formulations requiring high lubricity.
- Plasticizers : Enhances flexibility and durability in plastics.
Comparative Data Table
| Application Area | Specific Use | Benefits | Safety Level |
|---|---|---|---|
| Cosmetics | Emollient in creams | Improves skin texture | Safe at typical use levels |
| Pharmaceuticals | Drug solubilizer | Enhances bioavailability | Safe for pharmaceutical use |
| Food Industry | Indirect additive | Low toxicity | Approved by FDA |
| Industrial Applications | Lubricants & plasticizers | Increases flexibility | Generally recognized as safe |
Mechanism of Action
The mechanism of action of triethylene glycol dicaprylate involves its ability to interact with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it can encapsulate active ingredients, allowing for controlled release through diffusion and degradation processes.
Comparison with Similar Compounds
Similar Compounds
- Triethylene glycol diacrylate
- Triethylene glycol dimethacrylate
- Polyethylene glycol diacrylate
Uniqueness
Triethylene glycol dicaprylate is unique due to its specific ester linkage with caprylic acid, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility.
Biological Activity
Triethylene glycol dicaprylate (TEGD) is a compound that has garnered attention for its various biological activities and applications, particularly in the fields of cosmetics, pharmaceuticals, and food technology. This article provides a detailed overview of the biological activity of TEGD, including its toxicity, metabolic pathways, and effects on microbial growth.
Chemical Structure and Properties
This compound is an ester formed from triethylene glycol and caprylic acid (octanoic acid). Its chemical structure can be represented as follows:
- Molecular Formula : C_{18}H_{34}O_5
- Molecular Weight : 342.46 g/mol
TEGD is characterized by its hydrophilic and lipophilic properties, making it suitable for various applications in emulsification and solubilization.
Acute and Chronic Toxicity
Research indicates that TEGD exhibits low toxicity in various animal studies. For instance:
- In a study involving rats, no significant toxic effects were observed when administered orally at doses up to 4% in their diet over two years .
- Skin irritation tests on rabbits showed that TEGD did not cause significant irritation, indicating a favorable safety profile for topical applications .
Reproductive and Developmental Toxicity
TEGD has been evaluated for reproductive and developmental toxicity. Studies have shown no significant embryotoxic or teratogenic effects in rats, although some maternal toxicity was noted at higher doses during gestation .
Metabolism and Excretion
The metabolism of TEGD primarily occurs through hydrolysis into its constituent components: triethylene glycol and caprylic acid. These metabolites are further processed by the liver, with excretion predominantly occurring via urine. The metabolic pathways suggest that TEGD is rapidly absorbed and has a favorable elimination profile .
Effects on Bacterial Growth
One notable aspect of TEGD's biological activity is its influence on microbial growth. Research indicates that triethylene glycol, a degradation product of TEGD, can promote the growth of cariogenic bacteria such as Streptococcus mutans. This bacterium is associated with dental caries due to its ability to form biofilms on tooth surfaces .
In vitro studies have shown that TEGD can up-regulate genes associated with polysaccharide synthesis in S. mutans, enhancing its virulence potential. The presence of TEGD at cariogenic pH levels significantly increased glucosyltransferase enzyme activity, which is crucial for biofilm formation .
Application in Personal Care Products
TEGD is commonly used as an emollient and solubilizer in cosmetic formulations. Its ability to enhance skin feel while providing moisture makes it a valuable ingredient in lotions and creams. Clinical evaluations have indicated that products containing TEGD yield positive user feedback regarding skin hydration without adverse effects .
Food Industry Usage
In food technology, TEGD serves as a food additive due to its emulsifying properties. It helps stabilize oil-in-water emulsions, which are essential in products like dressings and sauces. Regulatory assessments have deemed it safe for consumption within established limits .
Q & A
Q. What experimental methodologies are recommended for characterizing the purity and composition of triethylene glycol dicaprylate?
High-performance liquid chromatography (HPLC) is a primary method for quantifying mono-, di-, and unesterified fractions. For instance, Phenomenex PLgel columns (e.g., L21) can resolve propylene glycol derivatives with retention times between 13–16.5 minutes, a protocol adaptable to this compound by adjusting mobile phase polarity . Spectrophotometric methods (e.g., ASTM E standards) are suitable for assessing APHA color and iron content, critical for evaluating degradation byproducts .
Q. How can researchers design experiments to measure the solubility of this compound in non-polar solvents or supercritical fluids?
Use static-analytic vapor-liquid equilibrium (VLE) setups with variable-volume view cells, as demonstrated for triethylene glycol in supercritical methane (up to 9 MPa). Calibrate pressure and temperature sensors to ±0.02 MPa and ±0.1 K, respectively, and validate data against predictive equations of state (e.g., PR or RKS) . For solvents like n-hexane, employ gas chromatography with flame ionization detection (GC-FID) to quantify phase-separated components .
Q. What are the key thermodynamic properties of this compound relevant to industrial dehydration processes?
Critical parameters include vapor pressure, heat capacity, and hygroscopicity. For example, in natural gas dehydration, triethylene glycol’s water absorption efficiency decreases by 12–18% after prolonged thermal regeneration due to organic impurity accumulation, as shown by pH and foaming tests . Differential scanning calorimetry (DSC) can quantify phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability under nitrogen atmospheres .
Advanced Research Questions
Q. How do structural modifications of this compound influence its permeability-enhancing properties in transdermal drug delivery systems?
Molecular dynamics simulations reveal that branching (e.g., 2-ethylhexanoate substituents) reduces hydrogen bonding with hydrophilic drugs like heparin, limiting penetration enhancement. In contrast, linear caprylate chains improve lipid bilayer fluidity, as evidenced by in vitro pig ear skin models using lidocaine diffusion assays. However, this compound shows negligible effects on water-soluble drugs, unlike propylene glycol derivatives .
Q. What analytical strategies resolve contradictions in environmental toxicity data for this compound?
Discrepancies in ecotoxicity studies (e.g., LC50 values for aquatic organisms) often arise from differences in metabolite profiling. Employ LC-MS/MS to identify oxidation byproducts (e.g., dicaprylic acid) and compare their toxicity using standardized OECD 203 tests. Long-term soil remediation studies indicate that this compound degrades 30% faster than diethylene glycol analogs under aerobic conditions, likely due to esterase-mediated hydrolysis .
Q. Can computational models predict the phase behavior of this compound in mixed solvent systems?
Yes, molecular dynamics (MD) simulations using OPLS-AA force fields and Gibbs ensemble Monte Carlo (GEMC) methods accurately predict liquid-liquid equilibria in systems containing cyclohexane or furfural. For example, binary interaction parameters (kij) for triethylene glycol + isoprene mixtures show <5% deviation from experimental VLE data when modeled with the NRTL equation .
Methodological Guidance
- Data Contradiction Analysis : Cross-validate solubility or toxicity results using orthogonal techniques (e.g., isothermal titration calorimetry vs. headspace GC) and control for variables like humidity (critical for hygroscopic esters) .
- Process Optimization : In natural gas dehydration units, use response surface methodology (RSM) to balance glycol circulation rate (20–30 L/kg H2O) and reboiler temperature (160–180°C), minimizing foaming and thermal degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
